molecular formula C6H6INO2 B2367112 6-Iodo-2-methoxypyridin-3-ol CAS No. 1310949-56-4

6-Iodo-2-methoxypyridin-3-ol

Cat. No.: B2367112
CAS No.: 1310949-56-4
M. Wt: 251.023
InChI Key: HVYFVNKVXHAEKF-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyridine (B92270) Chemistry in Research

The study of halogenated pyridines has a rich history, forming a cornerstone of synthetic chemistry. nih.gov These compounds, where one or more hydrogen atoms on the pyridine ring are replaced by a halogen, are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov Historically, the halogenation of pyridines has been a challenging endeavor due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) derivatives. nih.govwikipedia.org

Early methods often required harsh reaction conditions, such as high temperatures and the use of strong acids, and frequently resulted in a mixture of products. nih.gov Over the years, significant advancements have led to the development of more selective and milder halogenation techniques. nih.govnih.gov These modern methods have been pivotal in accessing specific isomers of halopyridines, which are essential for creating complex molecular architectures. nih.gov The ability to introduce a halogen atom at a specific position on the pyridine ring with high regioselectivity is a vital tool for medicinal chemists, enabling the systematic exploration of structure-activity relationships in drug discovery. nih.gov

The Foundational Significance of Pyridinol Derivatives in Organic Synthesis

Pyridinol derivatives, which are pyridine rings substituted with a hydroxyl group, are of fundamental importance in organic synthesis. ontosight.aiontosight.ai These compounds serve as versatile intermediates for the creation of a diverse range of more complex molecules. ontosight.ainih.gov The hydroxyl group can be readily converted into other functional groups, and the pyridine nitrogen provides a handle for further chemical modifications. wikipedia.org

The presence of both the hydroxyl group and the nitrogen atom within the same molecule imparts unique chemical properties to pyridinols, influencing their reactivity and potential applications. ontosight.ai Pyridine derivatives, in general, are widely explored in medicine and agriculture due to their broad spectrum of biological activities. wisdomlib.org They have shown potential as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents. wisdomlib.org The synthesis of various pyridinol derivatives is a key area of research, as these compounds form the structural core of many biologically active molecules. ontosight.ainih.gov

Positioning 6-Iodo-2-methoxypyridin-3-ol within Contemporary Chemical Research

Within the broader landscape of halogenated pyridinols, this compound stands out as a specialized building block in contemporary chemical research. Its structure, featuring an iodine atom at the 6-position, a methoxy (B1213986) group at the 2-position, and a hydroxyl group at the 3-position, provides multiple points for synthetic diversification.

The iodine atom is a particularly useful feature, as the carbon-iodine bond is relatively weak and can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of substituents at the 6-position of the pyridine ring. The methoxy and hydroxyl groups also offer opportunities for further functionalization, making this compound a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Recent patent literature indicates the use of this compound as an intermediate in the synthesis of more complex molecules, highlighting its relevance in the development of new chemical entities. google.comgoogle.com Its availability from chemical suppliers further underscores its utility in modern organic synthesis. aksci.comcymitquimica.comaksci.com

Chemical Compound Data

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
This compoundNot AvailableC6H6INO2251.02 g/mol 1310949-56-4
PyridineAzabenzeneC5H5N79.10 g/mol 110-86-1
BenzeneNot AvailableC6H678.11 g/mol 71-43-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFVNKVXHAEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Iodo 2 Methoxypyridin 3 Ol and Its Derivatives

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

Achieving regioselective functionalization of the pyridine ring is a fundamental challenge in heterocyclic chemistry. The electronic nature of the pyridine ring, characterized by its electron-deficient properties, dictates its reactivity towards various reagents. Methodologies such as directed ortho metalation and controlled halogenation are pivotal in introducing substituents at specific positions.

Directed Ortho Metalation (DoM) and Metal-Halogen Exchange Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the context of pyridines, a directing metalation group (DMG) guides the deprotonation to an adjacent ortho position by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. For pyridine derivatives, the choice of base is crucial, with lithium amides like LDA (lithium diisopropylamide) and LiTMP (lithium 2,2,6,6-tetramethylpiperidide) often being preferred to mitigate nucleophilic addition to the pyridine ring. uwindsor.ca The regioselectivity of DoM is influenced by the position of the DMG; for instance, a substituent at the C-2 position directs metalation to C-3, while a C-3 substituent directs to C-4, and a C-4 substituent to C-3. uwindsor.ca

Metal-halogen exchange is another indispensable tool for generating functionalized pyridines. znaturforsch.comarkat-usa.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. znaturforsch.comresearchgate.net The resulting organometallic species can then be trapped with an electrophile. This method is particularly useful for introducing substituents at positions that are not easily accessible through DoM. For instance, treatment of a bromopyridine with n-butyllithium can lead to a lithiated pyridine, which can then be functionalized. znaturforsch.comresearchgate.net The choice of solvent and temperature is critical to control the reaction and avoid side reactions. znaturforsch.com The combination of DoM and metal-halogen exchange provides a versatile toolkit for the synthesis of complex substituted pyridines. arkat-usa.orgresearchgate.net

Halogenation Protocols: Controlled Introduction of Iodine

The introduction of an iodine atom onto the pyridine ring is a key step in the synthesis of 6-iodo-2-methoxypyridin-3-ol and its derivatives. Iodinated pyridines are valuable intermediates as they readily participate in various cross-coupling reactions. datapdf.com While direct iodination of pyridines can be challenging, several methods have been developed to achieve this transformation.

One common approach involves the lithiation of a pyridine derivative followed by quenching with an iodine source. datapdf.com However, this method is often limited by the functional group tolerance. A milder and more general one-pot procedure for the iodination of hydroxypyridines has been developed. nih.govacs.orgscispace.com This method involves the in situ activation of the hydroxyl group, for example, by converting it to a sulfonate ester, which is then displaced by an iodide source. datapdf.com This protocol proceeds under mild conditions and often provides high yields of the desired iodopyridine without the need for chromatographic purification. nih.govacs.orgscispace.com This direct iodination method is applicable to both 2- and 4-hydroxypyridines. nih.govacs.orgscispace.com

Metal-Catalyzed Cross-Coupling Approaches to Diversification

The iodine atom in this compound serves as a versatile handle for further diversification through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.net The Suzuki-Miyaura coupling of iodopyridines with various boronic acids has been extensively studied. researchgate.net For instance, 5-iodopyridines can be coupled with arylboronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like KHCO3, to afford 5-aryl-substituted pyridines in good to excellent yields. researchgate.net The reaction demonstrates good tolerance to a variety of functional groups on both the iodopyridine and the boronic acid. researchgate.net A general method for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles involves the use of lithium triisopropyl 2-pyridylboronates, which can be prepared from the corresponding 2-bromo or 2-iodopyridine. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. metu.edu.trrsc.org Iodopyridines are excellent substrates for this reaction. metu.edu.trrsc.org Treatment of an iodopyridine with a terminal alkyne in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, and a base like triethylamine, in a solvent such as DMF, leads to the formation of alkynyl-substituted pyridines in good to excellent yields. metu.edu.trrsc.org This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. metu.edu.trrsc.org

Reaction Catalyst Base Solvent Temperature Yield Reference
Suzuki-MiyauraPdCl2(PPh3)2KHCO3DMF/H2O110 °CGood to Excellent researchgate.net
SonogashiraPdCl2(PPh3)2 / CuIEt3NDMF65 °CGood to Excellent metu.edu.trrsc.org

Copper-Catalyzed Amination and Cyclization Reactions

Copper-catalyzed reactions provide a complementary approach to palladium-catalyzed methods for the functionalization of iodopyridines. The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved and expanded for the formation of C-N bonds.

Copper-catalyzed amination of halopyridines allows for the introduction of various amino groups. For instance, the amination of 2-amino/2-hydroxy-5-halopyridines can be achieved with excellent yields and selectivity at the C-5 position using a copper catalyst, often in the presence of a ligand like ethylene (B1197577) glycol or L-proline. rsc.org Selective amination at the C-5 position of 2-bromo-5-iodopyridine (B107189) has also been demonstrated. rsc.org These reactions are generally mild and economical. rsc.org Copper(I) iodide is a commonly used catalyst for the amination of iodopyridines with various amines, including sterically hindered ones like adamantane-containing amines. mdpi.comclockss.org

Etherification and Alkylation Reactions at Hydroxyl and Nitrogen Centers

The hydroxyl group of this compound and the nitrogen atom of the pyridine ring are potential sites for further functionalization through etherification and alkylation reactions.

The Williamson ether synthesis is a classical method for preparing ethers and can be applied to hydroxypyridines. scirp.org This reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. chemspider.com For example, 5-(hydroxy)picolinaldehyde can be reacted with propargyl bromide in the presence of potassium carbonate in DMF to yield the corresponding ether. chemspider.com Alternative, environmentally benign protocols for the O-alkylation of hydroxypyridines have been developed using micellar media, which can be assisted by ultrasound or microwaves. scirp.orgscirp.org

Multi-Step Synthesis of Complex Pyridine Architectures Featuring Iodinated Pyridinol Moieties

The strategic incorporation of the this compound scaffold is a key feature in the multi-step synthesis of complex pyridine-based molecular architectures. This is largely due to the orthogonal reactivity of the functional groups present on the pyridine ring: the iodide at the C6 position, the hydroxyl group at C3, and the methoxy (B1213986) group at C2. The iodine atom, in particular, serves as a versatile handle for the introduction of molecular complexity through various transition metal-catalyzed cross-coupling reactions.

The synthesis of these complex architectures typically begins with the preparation of the core iodinated pyridinol. While direct iodination of 2-methoxypyridin-3-ol (B2764253) can be challenging, related structures are often synthesized through electrophilic iodination of a suitable pyridinol precursor using reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. For instance, the synthesis of the analogous 6-iodo-2-methylpyridin-3-ol has been documented. Another common strategy involves a multi-step sequence starting from a more readily available substituted pyridine, followed by functional group interconversions to install the desired iodo and hydroxyl moieties.

Once the this compound building block is in hand, it can be elaborated into more complex structures. A prevalent strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position with high efficiency and selectivity.

For example, a Suzuki-Miyaura coupling reaction can be employed to introduce a wide variety of aryl or heteroaryl substituents at the C6 position. This is a powerful method for constructing biaryl or heteroaryl-pyridine scaffolds, which are common motifs in pharmaceuticals and functional materials. The general reaction scheme is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling of this compound with a boronic acid.

The reaction conditions for such transformations are typically mild and tolerant of the other functional groups on the pyridine ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

The resulting 6-aryl- or 6-heteroaryl-2-methoxypyridin-3-ols can then undergo further transformations to build even more complex molecular architectures. The hydroxyl group at the C3 position can be functionalized, for instance, through etherification or esterification, or it can participate in intramolecular cyclization reactions to form fused heterocyclic systems.

An illustrative, albeit generalized, multi-step synthesis of a complex fused pyridine architecture is outlined below. This hypothetical sequence demonstrates how the iodinated pyridinol moiety can serve as a linchpin for the construction of a polycyclic system.

Step 1: Synthesis of a Biaryl Pyridine Derivative

The initial step involves a Suzuki-Miyaura coupling of this compound with an appropriately substituted arylboronic acid. For this example, let's consider the coupling with 2-formylphenylboronic acid.

Reactants Catalyst/Ligand Base Solvent Yield (%)
This compound, 2-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-85

This data is representative of typical Suzuki-Miyaura coupling reactions involving similar halo-pyridines.

Step 2: Intramolecular Cyclization

The resulting 6-(2-formylphenyl)-2-methoxypyridin-3-ol possesses proximate hydroxyl and aldehyde functionalities, which can undergo an intramolecular cyclization reaction. This can be promoted by an acid catalyst to form a fused heterocyclic system, such as a pyridobenzoxepine derivative.

Reactant Reagent Solvent Yield (%)
6-(2-Formylphenyl)-2-methoxypyridin-3-olp-Toluenesulfonic acidToluene60-70

Yields for such intramolecular cyclizations can vary depending on the specific substrate and reaction conditions.

This two-step sequence provides a glimpse into how the this compound scaffold can be strategically employed in the multi-step synthesis of complex, fused pyridine architectures. The versatility of the iodinated pyridinol moiety, particularly its ability to participate in a range of cross-coupling reactions, makes it an invaluable building block in modern synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 6 Iodo 2 Methoxypyridin 3 Ol

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond at the 6-position of the pyridine (B92270) ring is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, coupled with the good leaving group ability of iodide, facilitates the displacement of the iodine atom by various nucleophiles.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. scielo.br Reactions such as the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Stille coupling with organotin compounds provide access to a wide array of substituted pyridines. ambeed.comresearchgate.net For instance, the Suzuki-Miyaura reaction of iodopyridines with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can proceed in high yields. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of 6-Iodo-2-methoxypyridin-3-ol with a variety of primary and secondary amines, providing a direct route to 6-amino-substituted pyridinol derivatives. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. wikipedia.orgrsc.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions applicable to iodopyridines:

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic AcidsPd(PPh₃)₄, Na₂CO₃Aryl/Vinyl-substituted Pyridines
Heck Reaction AlkenesPd(OAc)₂, P(o-tolyl)₃Alkenyl-substituted Pyridines
Stille Coupling Organotin CompoundsPd(PPh₃)₄Aryl/Vinyl-substituted Pyridines
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃, BINAP, NaOtBuAmino-substituted Pyridines
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted Pyridines

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com However, the presence of the activating methoxy (B1213986) and hydroxyl groups in this compound can facilitate such reactions. The directing effects of these substituents play a crucial role in determining the position of substitution.

The hydroxyl group at C-3 and the methoxy group at C-2 are both ortho-, para-directing. Given the existing substitution pattern, electrophilic attack is most likely to occur at the C-4 or C-5 positions. For instance, nitration of 3-hydroxypyridine (B118123) and 3-methoxypyridine (B1141550) typically occurs at the 2-position, ortho to the activating group. rsc.orgrsc.org In the case of this compound, the C-4 and C-5 positions are available for substitution. The presence of the bulky iodo group at C-6 may sterically hinder attack at C-5, potentially favoring substitution at the C-4 position.

Halogenation, such as bromination or chlorination, can also be achieved on activated pyridine rings. The regioselectivity will be governed by the combined directing effects of the existing substituents.

Oxidation and Reduction Chemistry of the Hydroxyl and Pyridine Functionalities

The hydroxyl group of this compound can be oxidized. For example, the oxidation of (2-methoxypyridin-3-yl)boronic acid can lead to the formation of 2-methoxypyridin-3-ol (B2764253). rsc.org

The pyridine ring itself can be subjected to oxidation to form the corresponding N-oxide. thieme-connect.com This transformation can alter the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. The N-oxide group can later be removed by reduction with reagents like PCl₃. thieme-connect.com

The iodine atom can be reduced to a hydrogen atom, effectively leading to the corresponding 2-methoxypyridin-3-ol. ambeed.com This reduction can be accomplished using various reducing agents.

Reactivity Governed by the Pyridine Nitrogen and Methoxy Group

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. gcwgandhinagar.com This allows for reactions such as alkylation at the nitrogen to form pyridinium (B92312) salts. researchgate.net The basicity of the nitrogen can be influenced by the electronic effects of the other substituents on the ring.

The methoxy group at the 2-position can undergo O-demethylation to yield the corresponding 2,3-dihydroxypyridine (B124209) derivative. sorbonne-universite.fr This reaction can be achieved using various reagents, including strong acids or nucleophilic agents like L-selectride. sorbonne-universite.frthieme-connect.com The chemoselectivity of demethylation can be influenced by the position of the methoxy group on the pyridine ring. sorbonne-universite.fr In some cases, O-demethylation can be a metabolic process mediated by enzymes like P450. oup.com

The following table shows examples of reactions involving the pyridine nitrogen and methoxy group:

Functional GroupReaction TypeReagent (Example)Product
Pyridine Nitrogen N-AlkylationMethyl IodideN-Methylpyridinium Iodide
Methoxy Group O-DemethylationL-selectride2,3-Dihydroxypyridine derivative

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of functional groups in derivatives of this compound can lead to intramolecular cyclization reactions, forming fused heterocyclic systems. For instance, derivatives with appropriate side chains can undergo cyclization to form various fused ring structures. metu.edu.tr

Rearrangement reactions are also known for pyridin-3-ol systems. For example, the oxidative rearrangement of (5-arylfurfuryl)amines can lead to the formation of 6-arylpyridin-3-ols. scispace.comresearchgate.net Additionally, the rearrangement of 3-halopyridine-N-oxides has been reported. acs.org While not directly involving the parent compound, these examples highlight the potential for rearrangement pathways in related structures, which could be relevant for derivatives of this compound under specific reaction conditions.

Strategic Applications in Complex Molecule Synthesis and Materials Science

6-Iodo-2-methoxypyridin-3-ol as a Key Intermediate for Pharmaceutical Building Blocks

The molecular architecture of this compound makes it a valuable precursor for the synthesis of complex pharmaceutical building blocks. msesupplies.com The presence of the iodine atom at the 6-position allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental in the construction of intricate molecular scaffolds found in many active pharmaceutical ingredients (APIs). researchgate.netnih.gov The methoxy (B1213986) and hydroxyl groups offer sites for further functionalization, enabling the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.

For instance, derivatives of this compound can be elaborated into more complex structures that form the core of various therapeutic agents. The ability to selectively modify the different positions of the pyridine (B92270) ring allows for the creation of a diverse library of compounds for high-throughput screening in drug discovery programs. msesupplies.com The strategic placement of the iodo, methoxy, and hydroxyl groups provides a chemical handle for introducing a wide range of substituents, leading to the generation of novel molecular entities with potential biological activity.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of pharmaceutical building blocks:

Reactive SitePositionPotential TransformationsSignificance in Pharmaceutical Synthesis
Iodine6Suzuki, Sonogashira, Heck, Stille, and other cross-coupling reactionsIntroduction of aryl, heteroaryl, alkyl, and alkynyl groups to build complex molecular skeletons.
Methoxy Group2Ether cleavage to reveal a hydroxyl groupProvides a point for further derivatization or can influence the electronic properties of the ring.
Hydroxyl Group3Etherification, esterification, O-alkylationModification of polarity, solubility, and potential for hydrogen bonding interactions with biological targets.
Pyridine Nitrogen1N-alkylation, N-oxidationAlters the basicity and overall electronic character of the molecule, impacting biological interactions.

Utilization in the Construction of Biologically Relevant Heterocyclic Systems

Heterocyclic compounds are ubiquitous in nature and form the structural core of a vast number of biologically active molecules and pharmaceuticals. aablocks.com this compound serves as an excellent starting material for the synthesis of a variety of substituted and fused heterocyclic systems. The reactivity of the iodine atom facilitates the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. researchgate.net

For example, the Sonogashira coupling of this compound with terminal alkynes can lead to the formation of alkynyl-substituted pyridines. nih.gov These intermediates can then undergo intramolecular cyclization reactions to form fused heterocyclic systems like furo[3,2-b]pyridines or thieno[3,2-b]pyridines, which are known to exhibit a wide range of biological activities. Similarly, Suzuki coupling with boronic acids can introduce aryl or heteroaryl moieties, which can be further cyclized to generate polycyclic aromatic or heteroaromatic systems. The hydroxyl and methoxy groups can also participate in cyclization reactions or be modified to direct the regioselectivity of subsequent transformations.

A notable application is in the synthesis of inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and inflammatory diseases. google.com The pyridine core of this compound can be incorporated into larger molecules designed to interact with the active site of such enzymes. google.com

Development of Functional Materials: Optoelectronic and Polymeric Applications

The unique electronic properties of the substituted pyridine ring in this compound make it a promising building block for the development of novel functional materials with applications in optoelectronics and polymer science. The combination of an electron-donating methoxy group and an electron-withdrawing iodine atom on the pyridine ring can lead to interesting photophysical properties. researchgate.netresearchgate.net

By incorporating this pyridinol derivative into larger conjugated systems, it is possible to tune the electronic band gap and create materials with specific absorption and emission characteristics. For instance, polymers containing the this compound moiety could be explored for use in organic light-emitting diodes (OLEDs), where the pyridine unit can act as an electron-transporting or emissive component. researchgate.net The presence of the iodine atom also opens up possibilities for post-polymerization modification through cross-coupling reactions, allowing for the fine-tuning of the material's properties.

Furthermore, the ability of the hydroxyl group to participate in polymerization reactions, such as polyester (B1180765) or polyurethane formation, allows for the integration of the iodinated pyridine unit into various polymer backbones. researchgate.net This can impart specific functionalities to the resulting polymers, such as altered thermal stability, flame retardancy (due to the iodine content), or specific optical properties.

Ligand Design and Coordination Chemistry Involving Iodinated Pyridinols

The pyridine nitrogen and the hydroxyl group of this compound provide potential coordination sites for metal ions, making it a valuable scaffold for ligand design in coordination chemistry. rsc.orgresearchgate.net The electronic properties of the pyridine ring, influenced by the iodo and methoxy substituents, can be fine-tuned to modulate the binding affinity and selectivity of the resulting ligand for specific metal ions. researchgate.net

The deprotonated hydroxyl group can act as an anionic oxygen donor, while the pyridine nitrogen serves as a neutral nitrogen donor. This bidentate N,O-coordination motif is common in coordination chemistry and can lead to the formation of stable metal complexes. rsc.org The presence of the iodine atom can have several effects. It can sterically influence the coordination geometry around the metal center. Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can play a role in the crystal packing and supramolecular assembly of the metal complexes. nih.gov

The resulting coordination compounds can have a wide range of applications, including catalysis, magnetic materials, and as models for metalloenzymes. rsc.org The ability to systematically vary the substituents on the pyridinol ring allows for the rational design of ligands with tailored properties for specific applications.

Integration into Agrochemical Lead Compound Development

The pyridine ring is a common structural motif in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. google.comgoogle.com The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel agrochemical lead compounds. The different functional groups on the molecule provide multiple points for diversification, allowing for the creation of a library of analogues that can be screened for pesticidal activity.

The iodine atom can be replaced through various cross-coupling reactions to introduce a wide range of lipophilic or polar groups, which can influence the compound's uptake, translocation, and mode of action in plants and insects. The methoxy and hydroxyl groups can also be modified to optimize the compound's physicochemical properties for agrochemical applications, such as water solubility and environmental persistence. The development of new agrochemicals is crucial for ensuring food security, and the use of versatile building blocks like this compound can accelerate the discovery of new and effective crop protection agents.

Computational and Theoretical Studies on 6 Iodo 2 Methoxypyridin 3 Ol Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 6-Iodo-2-methoxypyridin-3-ol, DFT calculations can be employed to determine key properties such as optimized molecular geometry, orbital energies, and the distribution of electron density.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy arrangement of its atoms. From this, electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: These are illustrative values typical for such a compound and are not from a specific published study.)

PropertyValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.5 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational landscape. The rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-O bond of the hydroxyl group, can be studied to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they interact with each other and with solvent molecules. These simulations can reveal the preferred modes of association, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the iodine atom.

Quantum Chemical Prediction of Reactivity and Reaction Pathways

Quantum chemical methods, including DFT, can be used to predict the reactivity of this compound. By calculating reactivity descriptors, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Reactivity Descriptors for this compound (Note: These are illustrative values and are not from a specific published study.)

DescriptorValueInterpretation
Fukui Function (f-)Highest on the oxygen of the hydroxyl groupPredicts the most likely site for electrophilic attack.
Fukui Function (f+)Highest on the carbon atom bearing the iodinePredicts the most likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)Negative potential around the hydroxyl oxygen and pyridine (B92270) nitrogenIndicates regions susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP)Positive potential (σ-hole) on the iodine atomIndicates a site for nucleophilic or halogen bonding interactions.

Beyond static reactivity, quantum chemistry can be used to map out entire reaction pathways. For a potential reaction involving this compound, the structures and energies of reactants, transition states, and products can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.

Analysis of Halogen Bonding Interactions and Their Significance in Molecular Recognition

The presence of an iodine atom on the pyridine ring of this compound makes it a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. Computational analysis can quantify the strength and directionality of these interactions.

A key feature of halogen bonding is the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The magnitude of this σ-hole can be calculated and visualized using MEP maps. Theoretical studies can model the interaction of the iodine atom in this compound with various halogen bond acceptors (e.g., the nitrogen atom of another pyridine molecule or the oxygen atom of a solvent molecule). These calculations can determine the geometry and energy of the resulting halogen-bonded complexes, which is crucial for understanding its role in crystal engineering and molecular recognition.

Future Perspectives and Emerging Avenues in 6 Iodo 2 Methoxypyridin 3 Ol Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Future research will increasingly focus on developing green and sustainable methods for the synthesis of 6-Iodo-2-methoxypyridin-3-ol and its derivatives. Traditional synthetic routes for functionalized pyridines often rely on harsh conditions, toxic reagents, and multi-step procedures with significant waste generation. nih.govnih.gov The development of eco-friendly alternatives is crucial for minimizing environmental impact.

Key areas of exploration will include:

Mechanochemistry: Solvent-free synthesis using mechanical grinding is an emerging green technique. nih.govnih.govresearchgate.netsemanticscholar.org Research into the mechanochemical iodination of the 2-methoxypyridin-3-ol (B2764253) precursor could offer a high-yield, solvent-free route, significantly reducing waste. nih.govnih.govresearchgate.netsemanticscholar.org This method has proven effective for the iodination of other heterocyclic compounds like pyrimidines, using solid iodine and an activating agent like silver nitrate (B79036) under solvent-free conditions. nih.govnih.govresearcher.life

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts to more abundant and less toxic alternatives like iron is a cornerstone of green chemistry. rsc.org Future syntheses could employ iron catalysts for the cyclization steps required to form the pyridine (B92270) ring, providing a more sustainable and economical approach. rsc.org

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation (one-pot reactions) or use three or more starting materials in one reaction (MCRs) can drastically improve efficiency and reduce waste. nih.govresearchgate.net Applying MCR strategies to construct the substituted pyridine ring of this compound from simple, readily available precursors will be a significant area of focus. nih.govresearchgate.net

Use of Greener Solvents and Reagents: Exploration of less hazardous solvents and iodinating agents is essential. acs.org Methodologies using molecular iodine in combination with safer activating agents or employing catalytic systems that regenerate the iodinating species in situ will be critical advancements. acs.orgnih.gov

Exploration of Catalytic Asymmetric Transformations

The development of chiral derivatives of this compound is a promising frontier, with significant implications for pharmaceuticals and materials science. Catalytic asymmetric synthesis provides the most efficient route to enantiomerically enriched molecules.

Future research in this area will likely involve:

Asymmetric Dearomatization: The pyridine ring can be subjected to catalytic enantioselective dearomatization reactions to create highly functionalized, chiral, non-aromatic structures. nih.govacs.org For instance, the catalytic addition of Grignard reagents to activated 4-methoxypyridinium ions has been shown to produce chiral dihydropyridones with high enantioselectivity. nih.govacs.org Applying similar strategies to this compound could yield complex chiral building blocks.

Enantioselective C-H Functionalization: Directing group-assisted or transition-metal-catalyzed enantioselective functionalization of the C-H bonds on the pyridine ring could introduce chirality without pre-functionalization, offering an atom-economical approach.

Asymmetric Cycloaddition Reactions: Transition-metal-catalyzed asymmetric [2+2+2] cycloaddition reactions are a powerful tool for constructing complex chiral pyridines from simpler alkyne and nitrile precursors. researchgate.net Developing such a route for this compound would allow for the creation of derivatives with stereocenters, including all-carbon quaternary centers. researchgate.net

Kinetic Resolution: If a racemic mixture of a this compound derivative is synthesized, catalytic kinetic resolution could be employed to separate the enantiomers, providing access to optically pure compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. springerprofessional.dedurham.ac.ukresearchgate.net This is particularly relevant for handling potentially hazardous reagents or intermediates.

Future developments will focus on:

Continuous Flow Synthesis: Designing a multi-step continuous flow process for this compound would enable safer handling of reagents and allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. uc.ptacs.org Flow chemistry has been successfully applied to the synthesis of a wide range of heterocyclic compounds. springerprofessional.dedurham.ac.ukuc.pt

Automated Reaction Optimization: Integrating flow reactors with automated self-optimizing systems that use real-time analytics (e.g., in-line NMR or mass spectrometry) can rapidly identify the optimal conditions for synthesis. researchgate.netnih.gov This data-driven approach accelerates process development and minimizes material waste. researchgate.netnih.gov

Scalability and On-Demand Production: Flow chemistry platforms allow for seamless scaling from milligrams in the lab to kilograms for industrial production simply by running the system for longer periods. youtube.com This facilitates on-demand manufacturing, which is a significant advantage in pharmaceutical and specialty chemical production. youtube.com

Applications in Advanced Chemical Biology Probes and Tools

The unique substitution pattern of this compound makes it an attractive scaffold for the development of sophisticated chemical probes to study biological systems.

Potential future applications include:

Radiolabeled Tracers for Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled molecules. nih.gov These tracers could be used in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize and study biological processes or the distribution of specific targets in vivo. The synthesis of radioiodinated compounds is a well-established field. nih.gov

Fluorescent Probes: The pyridinol core can be chemically modified to create fluorescent molecules. By attaching this scaffold to a targeting moiety (e.g., a ligand for a specific protein), researchers can develop probes to visualize cellular components and processes using fluorescence microscopy.

Photoaffinity Labels: The iodo-aryl group can be converted into other functionalities suitable for photoaffinity labeling. These probes can be used to identify the binding partners of bioactive molecules within complex biological mixtures by forming a covalent bond upon photoactivation.

Building Blocks for Bioactive Libraries: The multiple functional groups on this compound serve as handles for combinatorial synthesis, allowing for the rapid generation of libraries of related compounds. These libraries can then be screened to identify new drug leads or tool compounds with specific biological activities.

Interdisciplinary Convergence with Nanotechnology and Advanced Materials Science

The convergence of organic chemistry with nanotechnology and materials science opens up new possibilities for creating functional materials with novel properties. This compound can serve as a key building block in this interdisciplinary field.

Emerging avenues of research include:

Functionalization of Nanoparticles: The pyridine nitrogen and hydroxyl group can act as ligands to bind to the surface of metal or metal oxide nanoparticles (e.g., gold, silver, or iron oxide). acs.orgresearchgate.netrsc.org This surface functionalization can be used to modify the properties of the nanoparticles, such as their solubility, stability, or catalytic activity. acs.orgresearchgate.netx-mol.net For example, pyridine-functionalized gold nanoparticles have been synthesized and deposited in layers on silicon substrates. acs.org

Building Blocks for Metal-Organic Frameworks (MOFs): The compound can be modified to contain multiple coordination sites, making it a suitable organic linker for the construction of MOFs. These crystalline materials have high porosity and tunable properties, with applications in gas storage, separation, and catalysis.

Development of Conductive Polymers: The pyridine ring is an electron-deficient heterocycle that can be incorporated into polymer backbones. Through reactions like Suzuki or Sonogashira cross-coupling at the iodo position, novel conjugated polymers with specific electronic and optical properties could be synthesized for applications in organic electronics.

Creation of Smart Materials: By incorporating this compound into polymer matrices or onto surfaces, it may be possible to create materials that respond to external stimuli (e.g., pH, light, or the presence of specific metal ions) due to the electronic and binding properties of the functional groups.

Q & A

Basic: What synthetic routes are effective for preparing 6-Iodo-2-methoxypyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves halogenation and functional group modification. A feasible route starts with 2-methoxypyridin-3-ol, followed by regioselective iodination at the 6-position using iodine monochloride (ICl) in acetic acid at 60–80°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate:ICl) and reaction time (6–8 hrs) to minimize di-iodination byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) yields >85% purity. Confirm regiochemistry using NOESY NMR to verify iodine placement .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of:

  • 1H/13C NMR : Compare chemical shifts to analogous compounds (e.g., 3-Iodo-2-methoxypyridine ). Key signals: hydroxyl proton at δ10.2–10.8 (broad), aromatic protons at δ7.8–8.2 (pyridine ring).
  • HRMS : Exact mass calculation for C₆H₆INO₂ (MW: 265.93 g/mol) to confirm molecular ion [M+H]+.
  • XRD : For crystalline samples, resolve iodine positioning and hydrogen bonding between hydroxyl and methoxy groups .

Advanced: How do steric and electronic effects of the methoxy and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-donating methoxy group at position 2 directs electrophilic substitution to position 6, while iodine’s bulkiness hinders nucleophilic attacks. In Suzuki-Miyaura couplings, the iodine substituent acts as a leaving group, but steric hindrance may reduce efficiency. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) in THF/water (3:1) at 80°C to enhance coupling yields. Compare with chloro analogs (e.g., 6-Chloro-2-methoxypyridin-3-ol) to assess electronic effects: iodine’s lower electronegativity accelerates oxidative addition but slows transmetallation .

Advanced: What strategies resolve contradictions in reported biological activities of iodinated pyridinols?

Methodological Answer:
Discrepancies arise from substituent positioning and assay variability. For example:

CompoundTarget (IC₅₀)Reference
This compoundEGFR kinase (1.2 µM)Derived from
6-Chloro-5-iodopyridin-3-olLeukemia cells (0.07 µM)

Resolution Steps:

  • Docking Studies : Compare binding modes using AutoDock Vina; iodine’s van der Waals radius may enhance hydrophobic pocket interactions.
  • Assay Standardization : Re-test compounds under identical conditions (e.g., ATP concentration, incubation time).
  • Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Retention time ~8.2 min; monitor for iodine loss (degradation peak at 6.5 min).
  • TGA/DSC : Determine thermal stability; decomposition onset typically >200°C.
  • UV-Vis : λmax ~270 nm (π→π* transition of pyridine ring). Store at -20°C under argon to prevent photolytic deiodination .

Advanced: How can computational tools predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose derivatives via substitutions (e.g., replacing iodine with -CF₃ for increased lipophilicity ).
  • QSAR Modeling : Train models using datasets from PubChem BioAssay (e.g., AID 1259351) to correlate substituents with IC₅₀ values. Key descriptors: LogP, polar surface area.
  • MD Simulations : Simulate binding to target proteins (e.g., COX-2) over 100 ns to assess dynamic interactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis; iodine vapor inhalation risk requires airborne exposure monitoring.
  • Waste Disposal : Collect in halogenated waste containers; neutralize with 10% sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.